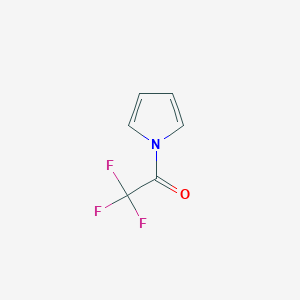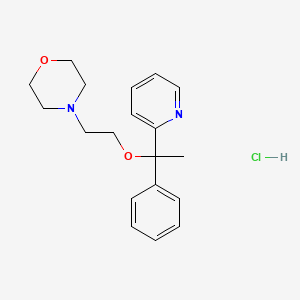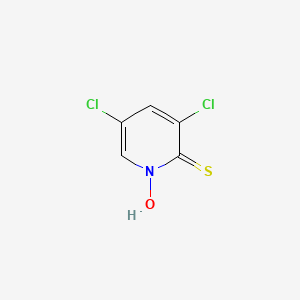
1-(Trifluoroacetyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoroacetyl)pyrrole is a fluorinated pyrrole derivative characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with trifluoroacetic anhydride in the presence of a suitable solvent such as benzene at low temperatures (0°C) . Another method includes the use of trifluoroacetyl chloride as the trifluoroacetylating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反应分析
Types of Reactions: 1-(Trifluoroacetyl)pyrrole undergoes various chemical reactions, including:
Electrophilic Substitution: The trifluoroacetyl group activates the pyrrole ring towards electrophilic substitution reactions, such as halogenation and nitration.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Oxidation: Oxidative reactions can convert this compound into various oxidized derivatives.
Common Reagents and Conditions:
Halogenation: Reagents like N-bromosuccinimide (NBS) and bromine are commonly used for halogenation reactions.
Reduction: Sodium borohydride is a typical reducing agent used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are employed for oxidation reactions.
Major Products Formed:
Halogenated Pyrroles: Products like 3-bromo-1-(trifluoroacetyl)pyrrole are formed through halogenation.
Alcohol Derivatives: Reduction reactions yield alcohol derivatives of this compound.
Oxidized Compounds: Various oxidized derivatives are produced through oxidation reactions.
科学研究应用
1-(Trifluoroacetyl)pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds and heterocycles.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of agrochemicals and materials with specialized properties.
作用机制
The mechanism of action of 1-(Trifluoroacetyl)pyrrole involves its interaction with molecular targets through the trifluoroacetyl group. This group enhances the compound’s electrophilicity, facilitating its binding to nucleophilic sites on enzymes and receptors. The pathways involved include inhibition of enzyme activity and modulation of receptor functions .
相似化合物的比较
2-(Trifluoroacetyl)pyrrole: Similar in structure but with the trifluoroacetyl group at the 2-position.
3-(Trifluoroacetyl)pyrrole: Another isomer with the trifluoroacetyl group at the 3-position.
Uniqueness: 1-(Trifluoroacetyl)pyrrole is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
属性
分子式 |
C6H4F3NO |
|---|---|
分子量 |
163.10 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-pyrrol-1-ylethanone |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-4H |
InChI 键 |
QIZWBTIFYIMVSA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)



![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)





